2,3-Dibromodibenzo-P-dioxin
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Description
2,3-Dibromodibenzo-P-dioxin is a chemical substance . It belongs to a group of structurally related chemicals of dibenzofurans and dibenzo-p-dioxins .
Synthesis Analysis
The synthesis of dibenzo-p-dioxins, including this compound, is a topic of ongoing research . Dioxins and furans are formed during various industrial processes such as combustion, paper bleaching, and herbicide manufacturing .Molecular Structure Analysis
The molecular structure of dibenzo-p-dioxins has been studied using density functional theory . These studies provide meaningful information for dioxins and dioxins-adsorbents systems .Chemical Reactions Analysis
The degradation reactions of dibenzo-p-dioxins with H and Cl atoms have been investigated . The reactions are complex and involve multiple pathways and steps .Physical and Chemical Properties Analysis
The physical and chemical properties of dibenzo-p-dioxins are crucial for understanding their environmental behavior . These properties include water solubility, vapor pressure, octanol/water partition coefficient, organic carbon partition coefficient, and photochemical quantum yield .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2,3-dibromodibenzo-p-dioxin |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O2/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHJJRTXDMGYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC(=C(C=C3O2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60872028 |
Source
|
Record name | 2,3-Dibromooxanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.98 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50585-37-0 |
Source
|
Record name | Dibenzo(b,e)(1,4)dioxin, 2,3-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050585370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dibromooxanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60872028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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